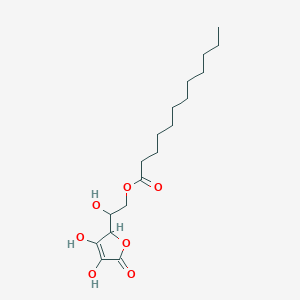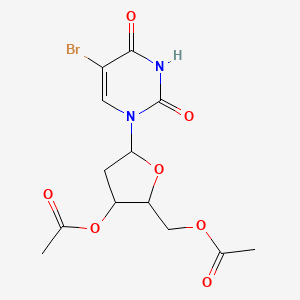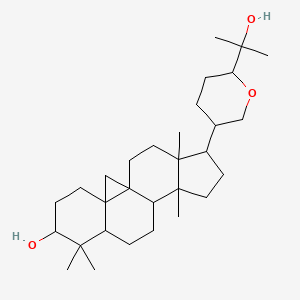
Chlorotris(triphenylphosphine)copper(I)&
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorotris(triphenylphosphine)copper(I) is a coordination complex with the chemical formula ([ (C_6H_5)_3P]_3CuCl). It is a copper(I) complex where copper is coordinated to three triphenylphosphine ligands and one chloride ion. This compound is known for its applications in organic synthesis and catalysis due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorotris(triphenylphosphine)copper(I) can be synthesized by reacting copper(I) chloride with triphenylphosphine in a suitable solvent such as ethanol or dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The general reaction is as follows:
CuCl+3PPh3→[Cu(PPh3)3]Cl
Industrial Production Methods
While specific industrial production methods for Chlorotris(triphenylphosphine)copper(I) are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes maintaining an inert atmosphere and using larger reaction vessels and purification systems to handle increased quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorotris(triphenylphosphine)copper(I) undergoes various types of reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Chlorotris(triphenylphosphine)copper(I) include halides, alkyl halides, and other coordinating ligands. Reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the complex.
Major Products
The major products formed from reactions involving Chlorotris(triphenylphosphine)copper(I) depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new copper complex with the substituted ligand.
Applications De Recherche Scientifique
Chlorotris(triphenylphosphine)copper(I) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and reductions.
Biology: While not extensively used in biological applications, its catalytic properties can be explored for biochemical transformations.
Industry: Used in the synthesis of fine chemicals and materials due to its catalytic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotris(triphenylphosphine)rhodium(I): Similar in structure but contains rhodium instead of copper
Chlorotris(triphenylphosphine)cobalt(I): Contains cobalt and is used in different catalytic applications compared to the copper complex.
Uniqueness
Chlorotris(triphenylphosphine)copper(I) is unique due to its specific catalytic properties and the stability provided by the triphenylphosphine ligands. Its reactivity and applications differ from those of its rhodium and cobalt counterparts, making it valuable in specific synthetic and industrial processes.
Propriétés
Formule moléculaire |
C54H48ClCuP3+3 |
|---|---|
Poids moléculaire |
888.9 g/mol |
Nom IUPAC |
chlorocopper;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p+2 |
Clé InChI |
BEENOGKCXKWOBB-UHFFFAOYSA-P |
SMILES canonique |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12321274.png)

![7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol](/img/structure/B12321280.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/no-structure.png)


![6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12321317.png)
![2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12321324.png)
